2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide
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Overview
Description
2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a triazoloisoquinoline core with a thienylmethylacetamide moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl or thienylmethylacetamide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole core and exhibit diverse pharmacological activities.
1,2,4-Triazolo[4,3-a]pyrimidines: Known for their antimicrobial and anticancer properties.
1,2,4-Triazolo[1,5-a]pyrimidines: Studied for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N4OS2 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H20N4OS2/c1-19(2)10-13-6-3-4-8-15(13)17-21-22-18(23(17)19)26-12-16(24)20-11-14-7-5-9-25-14/h3-9H,10-12H2,1-2H3,(H,20,24) |
InChI Key |
NVAVUIJHGPJEGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=NN=C(N31)SCC(=O)NCC4=CC=CS4)C |
Origin of Product |
United States |
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